Enhanced Acid Stability: TIPS Ether vs. TBS and TMS Protecting Groups
The triisopropylsilyl (TIPS) group in (2-Bromophenoxy)triisopropylsilane exhibits dramatically enhanced stability under acidic conditions relative to the widely used tert-butyldimethylsilyl (TBS) and trimethylsilyl (TMS) protecting groups. This stability is critical for ensuring the integrity of the protected phenol during acid-promoted transformations or workups [1][2].
| Evidence Dimension | Relative acid stability (hydrolysis rate) |
|---|---|
| Target Compound Data | Relative stability factor: 700,000 (TIPS) |
| Comparator Or Baseline | TMS: relative stability factor 1; TBS: relative stability factor 20,000 |
| Quantified Difference | TIPS is 35x more stable than TBS and 700,000x more stable than TMS under acidic conditions. |
| Conditions | Acidic media (relative rates of hydrolysis for silyl ethers) |
Why This Matters
This extreme acid stability ensures that the TIPS-protected phenol remains intact during acid-catalyzed coupling reactions or acidic workups, preventing premature deprotection and loss of the phenol handle, which would otherwise compromise downstream synthetic steps.
- [1] ChemEurope. (n.d.). Silyl ether. Retrieved from chemeurope.com View Source
- [2] Gelest, Inc. (2020). Deprotection of Silyl Ethers. Retrieved from technical.gelest.com View Source
